N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H11FN2O3S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-6-fluoropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(13,14)12-8-5-4-7(9(10)11-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
KXEYIYIHZZUNFU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-6-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfone, amine, and substituted pyridine derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
Fluroxypyr-meptyl: A pyridine-based herbicide used to control broadleaf weeds.
(6-Cyclopropoxy-5-fluoropyridin-2-yl)boronic acid: Used in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
